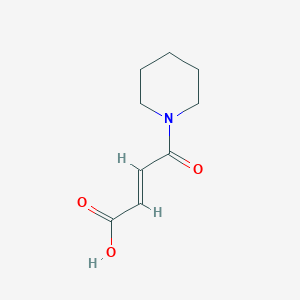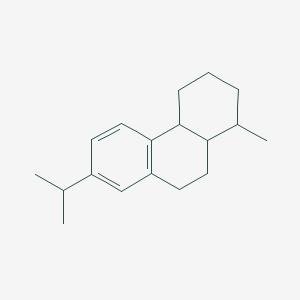
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is a diterpenoid compound with the molecular formula C18H26. It is characterized by its complex structure, which includes multiple rings and double bonds. This compound is part of the abietane-type diterpenoids, which are known for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene typically involves the cyclization and rearrangement of geranylgeranyl diphosphate (GGPP). This process can be catalyzed by specific enzymes such as terpene synthases. The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the extraction of natural sources, such as plant resins, followed by purification processes. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .
化学反応の分析
Types of Reactions: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
科学的研究の応用
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the mechanisms of cyclization and rearrangement reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses.
Industry: It is used in the production of fragrances, flavors, and other industrial products
作用機序
The mechanism of action of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in the biosynthesis of other diterpenoids, thereby modulating their activity. Additionally, its structural features allow it to interact with cell membranes and signaling pathways, influencing various biological processes .
類似化合物との比較
- 18-Norabieta-8,11,13-triene
- Dehydroabietane
- 1-Methyl-10,18-bisnorabieta-8,11,13-triene
- 1,2,3,4-Tetrahydroretene
- Retene
Uniqueness: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is unique due to its specific structural arrangement and the presence of multiple double bonds. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
特性
分子式 |
C18H26 |
|---|---|
分子量 |
242.4 g/mol |
IUPAC名 |
1-methyl-7-propan-2-yl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C18H26/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h7,10-13,16,18H,4-6,8-9H2,1-3H3 |
InChIキー |
XWUVCHRGACWHNI-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2C1CCC3=C2C=CC(=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


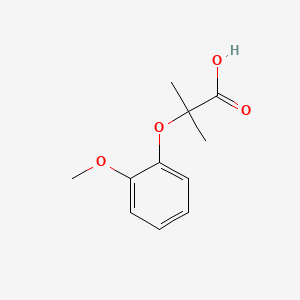

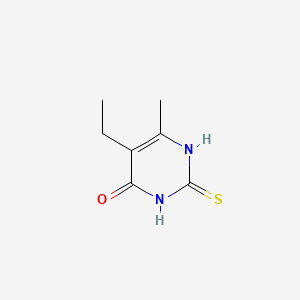
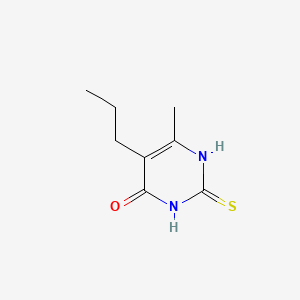






![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)

